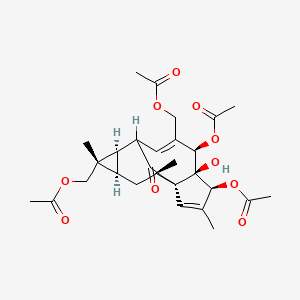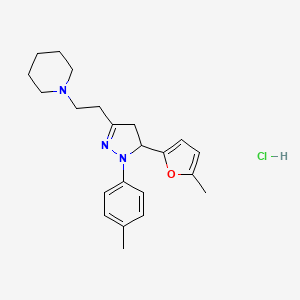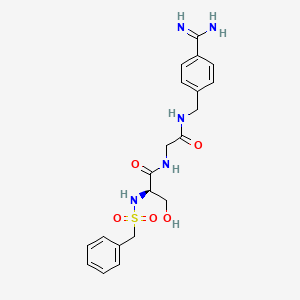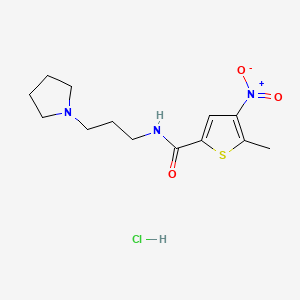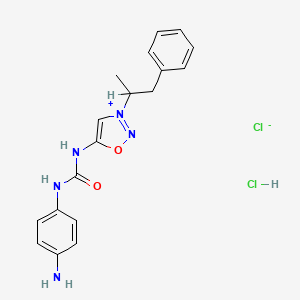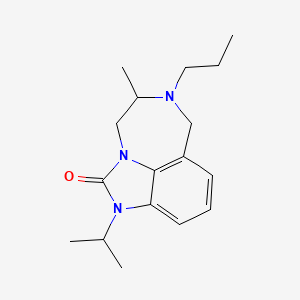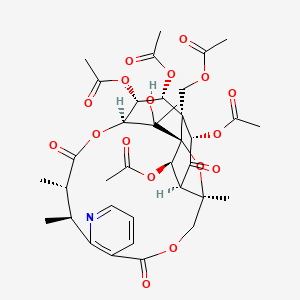
8,11-Epoxy-9,12-ethano-11,15-methano-11H-(1,8)dioxacycloheptadecino(4,3-b)pyridine-5,17,22-trione, 10,13,14,21-tetrakis(acetyloxy)-12-((acetyloxy)methyl)-7,8,9,10,12,13,14,15,18,19-decahydro-20-hydroxy-8,18,19,20-tetramethyl-, (8R,9R,10R,11S,12S,13R,14R,15S,18S,19S,20S,21S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Evonine is a sesquiterpene pyridine alkaloid derived from the plant Euonymus alatus. It has a molecular formula of C36H43NO17 and a molecular weight of 761.73 g/mol . Evonine is known for its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Evonine can be synthesized from evoninic acid and an evoninol derivative. The synthesis involves constructing a 14-membered bislactone ring starting from dimethyl evoninate and the evoninol derivative . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of evonine is generally carried out through extraction from the root bark of Euonymus japonicus using column chromatography and high-performance liquid chromatography (HPLC) preparation . The process involves bioassay-guided fractionation to isolate evonine along with other related compounds.
Chemical Reactions Analysis
Types of Reactions
Evonine undergoes various types of chemical reactions, including:
Oxidation: Evonine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert evonine into its reduced forms.
Substitution: Evonine can undergo substitution reactions, particularly at its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of evonine, as well as substituted compounds depending on the reagents used.
Scientific Research Applications
Evonine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and synthesis.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential anticancer properties, particularly in colon cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of evonine involves its interaction with various molecular targets and pathways. In colon cancer cells, evonine induces apoptosis by inhibiting the expression of the oncogene c-Myc . This leads to a decrease in cell viability and an increase in apoptotic cell death. The compound also affects other oncogenes such as CNOT2 and MID1IP1, enhancing the chemosensitivity of cancer cells to treatments like 5-fluorouracil.
Comparison with Similar Compounds
Evonine is unique due to its complex structure and multiple functional groups. Similar compounds include:
- 1-deacetyl-1-benzoyl evonine
- Ebenifoline E-IV
- Mayteine
These compounds share structural similarities with evonine but differ in their specific functional groups and biological activities. Evonine’s unique structure and biological properties make it a valuable compound for various scientific research applications.
Properties
CAS No. |
33458-64-9 |
|---|---|
Molecular Formula |
C36H43NO17 |
Molecular Weight |
761.7 g/mol |
IUPAC Name |
[(1S,3R,13S,14S,17S,18R,19R,20S,21S,23R,24R)-18,19,21,24-tetraacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |
InChI |
InChI=1S/C36H43NO17/c1-15-16(2)31(44)53-29-26(49-18(4)39)30(52-21(7)42)35(14-47-17(3)38)28(51-20(6)41)25(43)23-27(50-19(5)40)36(35,34(29,9)46)54-33(23,8)13-48-32(45)22-11-10-12-37-24(15)22/h10-12,15-16,23,26-30,46H,13-14H2,1-9H3/t15-,16-,23+,26-,27+,28+,29-,30-,33-,34?,35+,36-/m0/s1 |
InChI Key |
IMIAGCONYJPMDY-DWKOBOQJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H](C(=O)[C@@H]4[C@H]([C@@]3(C2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


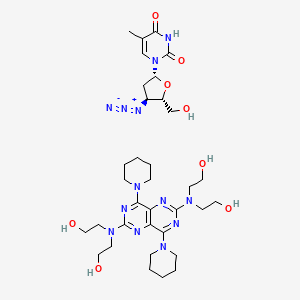

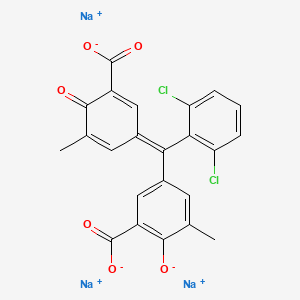
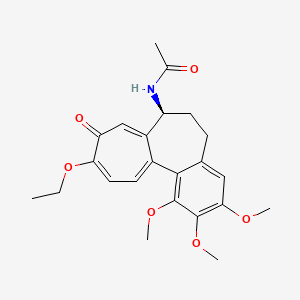
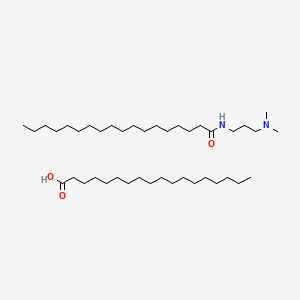
![Tert-butyl ((4-chloro-1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B12785580.png)

